BENGHE Foundational & Exploratory

Check Availability & Pricing

Unveiling the Carcinogenic Potential of
Furaltadone's Metabolite, AMOZ: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Amoz

Cat. No.: B029683

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furaltadone, a nitrofuran antibiotic, has long been scrutinized for its carcinogenic properties,
leading to its ban in food-producing animals in numerous countries. Central to this concern is
its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).
This technical guide provides an in-depth analysis of the available scientific evidence regarding
the carcinogenic potential of AMOZ. While direct, comprehensive long-term carcinogenicity
studies on AMOZ are limited, this document synthesizes data from studies on the parent
compound, furaltadone, and the broader class of nitrofurans to infer the potential risks
associated with AMOZ. The available evidence strongly suggests that AMOZ, like its parent
compound, possesses genotoxic and carcinogenic properties, primarily through a mechanism
involving metabolic activation to reactive intermediates that can induce DNA damage.

Introduction

Furaltadone was historically used in veterinary medicine to treat bacterial and protozoal
infections. However, concerns over the potential health risks to consumers from residues in
animal-derived food products led to its prohibition.[1][2] The focus of regulatory bodies and
scientific investigation has been on the parent drug's metabolites, which can persist in tissues
for extended periods. AMOZ is the primary tissue-bound metabolite of furaltadone and serves
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as a crucial marker for the illegal use of this antibiotic.[3] This guide delves into the toxicological
profile of AMOZ, with a specific focus on its carcinogenic potential, to provide a comprehensive
resource for the scientific community.

Carcinogenicity of Furaltadone and Nitrofurans

The carcinogenic risk of AMOZ is largely extrapolated from data on furaltadone and the
nitrofuran class of compounds. The California Office of Environmental Health Hazard
Assessment (OEHHA) has classified furaltadone as a substance that can cause cancer.[4]
Furthermore, the International Agency for Research on Cancer (IARC) has categorized
furaltadone in Group 2B, indicating it is "possibly carcinogenic to humans."

Studies conducted in the 1970s led the U.S. Food and Drug Administration (FDA) to consider
furaltadone a "highly suspect carcinogen."[2] The carcinogenic activity of nitrofurans is believed
to stem from the metabolic reduction of the 5-nitro group, a key structural feature of these
compounds. This reduction leads to the formation of highly reactive intermediates, including
nitroso, hydroxylamino, and amino derivatives. These reactive species are capable of
covalently binding to cellular macromolecules, including DNA, which can initiate the process of
carcinogenesis.

Genotoxicity Profile

Both furaltadone and its metabolite AMOZ are considered to be mutagenic.[3] The genotoxic
potential of nitrofurans is a critical aspect of their carcinogenicity. The reactive metabolites
formed during their biotransformation can induce various forms of DNA damage, including
strand breaks and the formation of DNA adducts.

Mechanism of Genotoxicity

The proposed mechanism of genotoxicity for nitrofurans, which is likely applicable to AMOZ,
involves the enzymatic reduction of the nitro group. This process is often carried out by cellular
reductases. The resulting reactive intermediates are electrophilic and can readily attack
nucleophilic sites on DNA bases. This interaction can lead to the formation of covalent DNA
adducts, which, if not repaired, can result in mutations during DNA replication. These mutations
in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the
initiation and promotion of cancer.
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No specific quantitative data from genotoxicity assays for AMOZ were identified in the public
domain at the time of this review. The following table summarizes the genotoxic potential based
on the parent compound and the nitrofuran class.

Table 1: Summary of Genotoxic Potential

Compound
Test System Result
Class/Compound

General Mutagenicity Furaltadone and AMOZ Considered Mutagenic][3]

_ Induction of DNA strand
DNA Damage Nitrofurans
breaks

Experimental Protocols

Detailed experimental protocols for carcinogenicity and genotoxicity studies specifically on
AMOZ are not readily available in published literature. However, standard methodologies for
such assessments would include the following:

Long-Term Carcinogenicity Bioassay (Rodent Model)

A standard two-year rodent bioassay would be the definitive method to assess the carcinogenic
potential of AMOZ.

Test System: Male and female rats and mice.
o Administration: AMOZ administered in the diet or by gavage.

e Dose Levels: At least three dose levels plus a control group. The highest dose should be the
maximum tolerated dose (MTD).

e Duration: 24 months.

o Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological
examination of all organs and tissues to identify neoplastic and non-neoplastic lesions.

In Vitro Genotoxicity Assays
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A battery of in vitro genotoxicity tests is typically employed to assess mutagenic and
clastogenic potential.

o Ames Test (Bacterial Reverse Mutation Assay):
o Test System: Various strains of Salmonella typhimurium and Escherichia coli.

o Method: Bacteria are exposed to varying concentrations of AMOZ with and without
metabolic activation (S9 mix). The number of revertant colonies is counted to determine
mutagenicity.

e In Vitro Micronucleus Assay:
o Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes.

o Method: Cells are treated with AMOZ, and the presence of micronuclei (small,
extranuclear bodies containing chromosomal fragments or whole chromosomes) is
assessed by microscopy or flow cytometry.

e In Vitro Chromosomal Aberration Assay:
o Test System: Mammalian cell lines or primary lymphocytes.

o Method: Cells are exposed to AMOZ, and metaphase chromosomes are analyzed for
structural and numerical aberrations.

Signaling Pathways in Nitrofuran-Induced
Carcinogenesis

The precise signaling pathways disrupted by AMOZ leading to carcinogenesis have not been
elucidated. However, based on the general mechanism of action for genotoxic carcinogens,
several pathways are likely to be involved.
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Caption: Proposed signaling pathway for AMOZ-induced carcinogenesis.

Experimental Workflow for Genotoxicity
Assessment

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a

test compound like AMOZ.
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Caption: A standard workflow for in vitro genotoxicity testing.

Conclusion and Future Directions

The available evidence, primarily derived from studies on the parent compound furaltadone
and the broader class of nitrofurans, strongly indicates that the metabolite AMOZ possesses
carcinogenic potential. This is attributed to its likely genotoxic properties, mediated by
metabolic activation to reactive intermediates that can damage DNA. The ban on furaltadone in
food-producing animals is a direct consequence of these concerns.

To definitively characterize the carcinogenic risk of AMOZ, further research is warranted.
Specifically, long-term carcinogenicity bioassays and a comprehensive battery of genotoxicity
studies conducted directly on AMOZ are needed to provide quantitative data for risk
assessment. Furthermore, mechanistic studies to elucidate the specific signaling pathways
affected by AMOZ would provide a more complete understanding of its carcinogenic mode of
action. Such data are essential for regulatory agencies and for ensuring the safety of the food

supply.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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